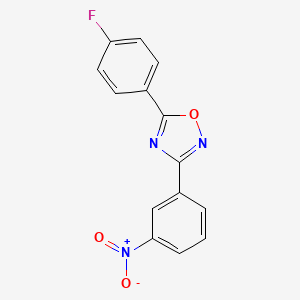

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

描述

Structural and Electronic Properties of 1,2,4-Oxadiazole Derivatives

The structural characteristics of 1,2,4-oxadiazole derivatives are fundamentally defined by the five-membered aromatic ring containing two nitrogen atoms and one oxygen atom in a specific geometric arrangement. The planar nature of the heterocyclic ring system provides a rigid framework that facilitates predictable molecular interactions and allows for precise positioning of substituent groups. Microwave spectroscopic studies have confirmed the planar structure and provided detailed information about dipole moments and quadrupole coupling constants that govern the electronic behavior of these heterocycles.

The aromatic character of the 1,2,4-oxadiazole ring system contributes significantly to its stability and reactivity patterns. The electron distribution within the heterocycle creates distinct regions of electron density that influence both intermolecular interactions and chemical reactivity. Density functional theory investigations have revealed important insights into the electronic properties of substituted oxadiazole derivatives, particularly regarding the influence of different conformers on electronic behavior. These computational studies demonstrate how substitution patterns affect the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly correlate with biological activity and chemical reactivity.

For 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole specifically, the electronic properties are significantly influenced by the presence of both electron-withdrawing substituents. The fluorine atom in the para position of the phenyl ring at position 5 introduces electronegativity effects that alter the electron density distribution throughout the molecule. Simultaneously, the nitro group in the meta position of the phenyl ring at position 3 serves as a powerful electron-withdrawing group that further modulates the electronic character of the heterocyclic system.

The molecular electrostatic potential surface of compounds containing both fluorophenyl and nitrophenyl substituents exhibits distinct regions of electron deficiency and excess that are crucial for molecular recognition and binding interactions. Time-dependent density functional theory calculations have provided detailed information about the electronic transitions and optical properties of such substituted oxadiazole derivatives, revealing how the electronic structure influences their potential applications in photonic and electronic devices.

The dipole moment of substituted 1,2,4-oxadiazole derivatives varies significantly based on the nature and position of substituents. The combination of fluorophenyl and nitrophenyl groups in this compound creates a substantial dipole moment that influences its solubility characteristics, intermolecular interactions, and biological membrane permeability. This electronic property proves particularly important for pharmaceutical applications where membrane penetration and protein binding are critical factors determining biological activity.

Pharmacophoric Significance of Fluorophenyl and Nitrophenyl Substituents

The incorporation of fluorophenyl and nitrophenyl substituents in 1,2,4-oxadiazole derivatives represents a strategic approach to modulating biological activity and pharmacokinetic properties. The fluorophenyl moiety has gained considerable attention in medicinal chemistry due to its unique combination of lipophilicity modulation and metabolic stability enhancement. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, providing resistance to metabolic degradation while maintaining appropriate lipophilic characteristics for biological membrane penetration.

In the context of this compound, the para-fluorophenyl substituent at position 5 of the oxadiazole ring contributes to the overall pharmacophoric profile through multiple mechanisms. Fluorine substitution typically reduces lipophilicity compared to hydrogen, which can improve aqueous solubility and reduce the risk of non-specific protein binding. Additionally, the electronegativity of fluorine influences the electronic properties of the adjacent aromatic system, potentially affecting binding affinity to biological targets.

The nitrophenyl substituent represents another crucial pharmacophoric element that has demonstrated significant importance in antimicrobial activity. Research on 3,5-diaryl-1,2,4-oxadiazole derivatives has shown that nitrated derivatives consistently produce superior antimicrobial results compared to their non-nitrated counterparts. The mechanism of action for nitro-containing compounds is believed to involve free radical formation through bioreduction processes, leading to oxidative damage to bacterial proteins and membrane systems.

Studies evaluating the antibacterial properties of nitrophenyl-substituted 1,2,4-oxadiazole derivatives have revealed minimum inhibitory concentration values as low as 60 micromolar against Escherichia coli for ortho-nitrated derivatives. The position of the nitro group on the phenyl ring significantly influences antimicrobial potency, with meta-nitrated compounds often showing enhanced activity compared to para-substituted analogs. This positional effect likely relates to the electronic distribution and steric accessibility of the nitro group for biological interactions.

The combination of fluorophenyl and nitrophenyl substituents in a single molecule creates a unique pharmacophoric profile that potentially combines the metabolic stability benefits of fluorine substitution with the antimicrobial activity associated with nitro groups. This dual substitution pattern may also influence the compound's interaction with biological membranes and transport proteins, affecting its distribution and accumulation in target tissues.

Structure-activity relationship studies have demonstrated that the spatial arrangement of substituents on 1,2,4-oxadiazole derivatives critically determines their biological activity profiles. The positioning of the fluorophenyl group at position 5 and the nitrophenyl group at position 3 creates a specific three-dimensional arrangement that may be optimal for interactions with particular biological targets. Molecular docking studies and binding affinity measurements provide insight into how these substituent patterns influence receptor recognition and binding kinetics.

The pharmacophoric significance of these substituents extends beyond simple activity modulation to encompass selectivity profiles and off-target effects. The electronic and steric properties introduced by fluorophenyl and nitrophenyl groups can influence selectivity between different enzyme isoforms or receptor subtypes, potentially reducing unwanted side effects. This selectivity is particularly important for antimicrobial applications where broad-spectrum activity must be balanced against host cell toxicity.

属性

IUPAC Name |

5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3/c15-11-6-4-9(5-7-11)14-16-13(17-21-14)10-2-1-3-12(8-10)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSKMUVSVYQIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351417 | |

| Record name | 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421581-70-6 | |

| Record name | 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

科学研究应用

Anticancer Applications

The compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of 1,2,4-oxadiazole exhibit promising anticancer activity:

- Cytotoxicity Studies : Several studies have evaluated the cytotoxicity of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated significant growth inhibition in these cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. In vitro assays have shown that it can damage DNA in glioblastoma cells, leading to significant cell death .

- Case Studies : A study highlighted the effectiveness of this compound analogs against various cancer types, showing percent growth inhibitions ranging from 51% to 86% across different cell lines .

Anti-Diabetic Properties

Research has also explored the anti-diabetic potential of this compound:

- In Vivo Studies : In studies using genetically modified models such as Drosophila melanogaster, certain derivatives showed significant reductions in glucose levels, suggesting that they may serve as effective anti-diabetic agents .

- Mechanism : The anti-diabetic activity is hypothesized to be due to the compound's ability to enhance insulin sensitivity or modulate glucose metabolism pathways.

Agricultural Applications

In addition to its medicinal properties, this compound has been investigated for its agricultural applications:

- Pesticidal Activity : Novel derivatives of 1,2,4-oxadiazole have been synthesized and tested for their efficacy as pesticides. Some compounds exhibited significant antibacterial activity against pathogens affecting crops .

- Case Studies : In a study evaluating the biological activities of various oxadiazole derivatives, compounds demonstrated effective control over bacterial leaf blight in rice with EC50 values lower than traditional pesticides .

Summary Table of Applications

| Application Area | Activity | Cell Lines/Models | Results |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7, MDA-MB-231 | Growth inhibition up to 86% |

| Anti-Diabetic | Glucose reduction | Drosophila melanogaster | Significant lowering of glucose levels |

| Agricultural | Antibacterial | Rice bacterial pathogens | EC50 values better than traditional pesticides |

作用机制

The mechanism of action of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved are subject to ongoing research.

相似化合物的比较

Comparison with Similar Compounds

Substituent Variations at Position 5

- 5-(2-Furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (C₁₂H₇N₃O₄, MW 257.21 g/mol): Replacing the 4-fluorophenyl group with a 2-furyl moiety reduces molecular weight and alters electronic properties.

- 5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole : The chloro substituent increases hydrophobicity compared to fluorine, which may influence pharmacokinetics. Chlorophenyl analogs are common in apoptosis-inducing agents .

Substituent Variations at Position 3

- 5-(4-Fluorophenyl)-3-(trifluoromethylphenyl)-1,2,4-oxadiazole (C₁₅H₈F₄N₂O, MW 308.23 g/mol): The trifluoromethyl group enhances lipophilicity and metabolic stability. Such derivatives are explored as EGFR inhibitors, with IC₅₀ values comparable to erlotinib .

Bis-Oxadiazole Derivatives

Bis-1,2,4-oxadiazoles (e.g., 5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole)) exhibit higher thermal stability (melting points up to 293°C) due to extended conjugation. Synthesis yields for bis-derivatives range from 51% to 65%, slightly lower than mono-oxadiazoles, reflecting increased synthetic complexity .

Physical and Chemical Properties

Key Research Findings

- Anticancer Potential: Fluorophenyl and nitrophenyl substituents synergize to enhance EGFR inhibition, as seen in derivatives with IC₅₀ values lower than erlotinib .

- Synthetic Feasibility : Analogous nitro-fluorophenyl compounds (e.g., 4-(4-fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole) are synthesized via established routes, suggesting scalability for the target compound .

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 3 improve bioactivity, while heterocyclic groups at position 5 (e.g., furyl) modulate electronic properties .

生物活性

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Its structure can be represented as follows:

The presence of the fluorophenyl and nitrophenyl substituents contributes to its unique chemical properties, enhancing its interaction with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives, including this compound. For instance, a study demonstrated that derivatives of oxadiazoles exhibited significant antiproliferative effects against various cancer cell lines. The compound showed an IC50 value of approximately 0.67 µM against prostate cancer cell lines (PC-3), indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with essential bacterial enzymes . The compound's mechanism of action likely involves binding to specific targets within microbial cells.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects as well. Molecular docking studies suggest that it can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response . This inhibition could provide a therapeutic avenue for treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Enzyme Inhibition : It inhibits critical enzymes such as COX and various kinases involved in cancer progression.

- Cell Cycle Arrest : Studies indicate that it can halt the cell cycle in cancer cells, preventing proliferation .

Case Study 1: Anticancer Efficacy

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound displayed high potency against breast and prostate cancer cell lines with growth inhibition percentages exceeding 90% at certain concentrations .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion assays, confirming its potential as an antimicrobial agent .

常见问题

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction efficiency be optimized?

The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by dehydration using agents like phosphorus oxychloride (POCl₃) under reflux . Optimization focuses on controlling reaction temperature (80–120°C), stoichiometric ratios of precursors, and purification via column chromatography or recrystallization. Microwave-assisted synthesis may improve yield and reduce side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

Q. What structural features contribute to its biological activity?

The electron-withdrawing groups (4-fluorophenyl and 3-nitrophenyl) enhance electrophilicity, enabling interactions with enzyme active sites. The oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability .

Q. What are the common biological targets or pathways associated with this compound?

Preclinical studies suggest activity against kinases (e.g., EGFR, VEGFR) and inflammatory mediators (COX-2, TNF-α). The nitro group may facilitate redox cycling, contributing to antiproliferative effects in cancer models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from substituent positional isomerism (e.g., 3-nitro vs. 4-nitro derivatives) or assay conditions (e.g., cell line variability). Systematic SAR studies, as shown in comparative tables of oxadiazole derivatives , should isolate substituent effects. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Q. What computational strategies validate the compound's interaction with biological targets?

- Molecular docking (AutoDock, Glide) predicts binding modes to kinases or receptors.

- Molecular dynamics (MD) simulations assess binding stability over time (e.g., RMSD < 2 Å).

- Free energy calculations (MM/PBSA) quantify binding affinity, correlating with experimental IC₅₀ values .

Q. What are the challenges in optimizing synthetic yield and purity, particularly for scale-up?

Key issues include by-product formation (e.g., regioisomers during cyclocondensation) and solvent selection (DMF vs. acetonitrile). Advanced purification (HPLC, preparative TLC) and process intensification (flow chemistry) mitigate these challenges. Reaction monitoring via in-situ FT-IR or LC-MS ensures intermediate stability .

Q. How can researchers design derivatives with improved pharmacokinetic properties?

- Substituent modulation : Replacing nitro with trifluoromethyl improves metabolic stability.

- Prodrug strategies : Esterification of the oxadiazole ring enhances solubility.

- LogP optimization : Introducing polar groups (e.g., -OH, -SO₃H) reduces hydrophobicity while maintaining target affinity .

Q. What mechanistic insights explain the compound's reactivity under varying pH or solvent conditions?

The oxadiazole ring undergoes acid-catalyzed hydrolysis to form amides in aqueous HCl. In basic conditions, the nitro group may participate in nucleophilic aromatic substitution. Solvent polarity (e.g., DMSO vs. THF) influences reaction pathways, as shown in kinetic studies .

Q. How can discrepancies between computational predictions and experimental binding data be addressed?

- Force field refinement : Use CHARMM36m or OPLS4 for better ligand parameterization.

- Explicit solvent models : Include water molecules in docking simulations.

- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。